5-Chloro-3-methyl-1-propan-2-ylpyrazole
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Overview
Description
5-Chloro-3-methyl-1-propan-2-ylpyrazole is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis and Antioxidant Potential 5-Chloro-3-methyl-1-propan-2-ylpyrazole derivatives have been explored for their catalytic synthesis and antioxidant properties. Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of novel chalcone derivatives using this compound, demonstrating significant in vitro antioxidant activity. These compounds were synthesized using TiO2-ZnS catalysis in ethanol, showing potential as antioxidants with their activity confirmed through molecular docking and ADMET studies, suggesting a correlation with in vitro results (Prabakaran, Manivarman, & Bharanidharan, 2021).
Fungicidal Activity Chen, Li, and Han (2000) investigated the fungicidal activity of this compound derivatives against Rhizoctonia solani, a major rice sheath blight pathogen. The study revealed that specific thiadiazole derivatives exhibit higher fungicidal activity, highlighting the importance of structural modifications for enhancing biological activity (Chen, Li, & Han, 2000).
Photocatalytic Transformations Gvozdev, Shavrin, Baskir, Egorov, and Nefedov (2021) conducted a study on chloro(4-methylpent-3-en-1-ynyl)carbene, generated from this compound. Their research showed that photocatalytic transformations could lead to the formation of complex organic compounds, providing insights into the utility of such pyrazole derivatives in synthetic organic chemistry (Gvozdev et al., 2021).
Molecular Docking and Antimicrobial Agents Katariya, Vennapu, and Shah (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines incorporating this compound and evaluated them for their anticancer and antimicrobial properties. This study highlights the application of these derivatives as potential pharmacological agents, with molecular docking studies supporting their biological activity (Katariya, Vennapu, & Shah, 2021).
Anticorrosive Properties Ouali, Chetouani, Hammouti, Aouniti, Touzani, Kadiria, and Nlated (2013) explored the anticorrosive properties of pyrazole derivatives, including this compound, on C38 steel in hydrochloric acid. Their research demonstrated over 90% anticorrosion activity, showing the effectiveness of these compounds as corrosion inhibitors (Ouali et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-3-methyl-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOVJJIFFYMXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.